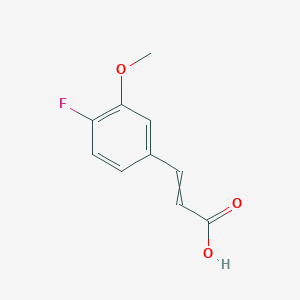

3-(4-Fluoro-3-methoxyphenyl)acrylic acid

Description

BenchChem offers high-quality 3-(4-Fluoro-3-methoxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluoro-3-methoxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |

InChI Key |

NVEDFCULNXTLOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)F |

Origin of Product |

United States |

physicochemical properties of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluoro-3-methoxyphenyl)acrylic Acid

Introduction

3-(4-Fluoro-3-methoxyphenyl)acrylic acid is a substituted derivative of cinnamic acid, a class of compounds recognized for its diverse biological activities and its utility as a building block in organic synthesis. The precise arrangement of the fluoro and methoxy substituents on the phenyl ring, coupled with the acrylic acid moiety, imparts a unique electronic and steric profile that can significantly influence its chemical behavior and potential applications in fields such as drug development and materials science. A thorough understanding of its physicochemical properties is paramount for any researcher or scientist aiming to utilize this molecule. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity, stability, and formulation characteristics.

This guide provides a comprehensive overview of the core . It moves beyond a simple data sheet to offer detailed experimental protocols for the validation of these properties, grounded in established laboratory techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. For 3-(4-Fluoro-3-methoxyphenyl)acrylic acid, the key identifiers are:

| Property | Value | Source |

| CAS Number | 630424-79-2 | [1] |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)F | |

| IUPAC Name | (2E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |

The molecule's structure, featuring a trans configuration at the double bond, is depicted below. This stereochemistry is crucial as it dictates the overall shape of the molecule, which in turn affects its crystal packing and interaction with biological targets.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. While some data for this specific molecule is not widely published, we can infer expected behavior based on its functional groups and provide protocols for empirical determination.

| Property | Experimental Value / Expected Behavior | Significance in Research & Development |

| Physical Form | Expected to be a solid at room temperature. | Impacts handling, storage, and formulation (e.g., for tablets or suspensions). |

| Melting Point | Not reported in provided search results. Pure crystalline organic acids typically have sharp melting points.[2][3] Impurities will lower the melting point and broaden its range.[4][5] | A key indicator of purity. A sharp melting range (≤1°C) suggests high purity.[2][3] |

| Solubility | Expected to be poorly soluble in water, soluble in alkaline solutions (e.g., 5% NaOH, 5% NaHCO₃) and common organic solvents (e.g., ethanol, acetone, DMSO). | Governs solvent selection for synthesis, purification (recrystallization), and formulation. Aqueous solubility is critical for bioavailability. |

| pKa | Not reported in provided search results. As a carboxylic acid, the pKa is expected to be in the range of 3-5. | Determines the ionization state at a given pH. This is critical for predicting absorption in the GI tract and interaction with biological targets. |

Spectroscopic Profile for Structural Confirmation

Spectroscopy is indispensable for confirming the chemical structure and ensuring the identity of the material. Based on the structure, the following spectral features are predicted:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Vinylic Protons (-CH=CH-): Two doublets in the 6.0-8.0 ppm region. The large coupling constant (J ≈ 16 Hz) would confirm the trans configuration.

-

Aromatic Protons: Three protons on the phenyl ring, exhibiting complex splitting patterns (doublets and doublets of doublets) due to coupling with each other and with the fluorine atom.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to three protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-C=O): A signal in the 165-175 ppm range.

-

Aromatic & Vinylic Carbons: Multiple signals between 110-150 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch: Absorptions around 1620-1640 cm⁻¹ (alkene) and 1500-1600 cm⁻¹ (aromatic).

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ (acid) and 1000-1100 cm⁻¹ (aryl ether) regions.

-

C-F Stretch: A strong band typically found in the 1000-1200 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The primary method for determining the molecular weight. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of 196.18. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

-

Experimental Workflows and Protocols

To ensure scientific integrity, the properties listed above must be determined empirically. The following section provides step-by-step protocols for key characterization experiments.

Caption: Logical workflow for the synthesis and characterization of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid.

Protocol for Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline compound melts over a narrow temperature range.[3] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[4] This protocol uses the capillary method, which is standard for organic solids.

Methodology:

-

Sample Preparation:

-

Place a small amount (approx. 50 mg) of the dry compound on a clean, dry watch glass.

-

Thoroughly crush the solid into a fine powder using a spatula or a mortar and pestle.[5] This ensures uniform heat transfer.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder.[2]

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The final packed sample height should be 2-3 mm.[4]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[4]

-

If the approximate melting point is unknown, perform a rapid preliminary heating (~10-20 °C/min) to get a rough estimate.[5]

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating again at a slow rate of 1-2 °C per minute.[4] A slow heating rate is critical for accuracy.

-

Record the temperature (T1) at which the first drop of liquid appears.[3]

-

Record the temperature (T2) at which the last solid crystal melts completely.[3]

-

The melting point is reported as the range T1-T2.

-

Protocol for Qualitative Solubility Assessment

Causality: Solubility is dictated by the principle of "like dissolves like." The polarity of the functional groups and the overall molecular size determine solubility in various solvents. For an organic acid, solubility is highly dependent on pH. In basic solutions, the carboxylic acid deprotonates to form a highly polar and water-soluble carboxylate salt. This protocol systematically tests solubility to classify the compound.[6][7]

Caption: Decision workflow for classifying an organic compound based on its solubility.

Methodology:

-

Setup: For each solvent, add approximately 25 mg of the compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the solvent in small portions. After each addition, shake the tube vigorously for 10-20 seconds.[6][7]

-

Observation: Record the compound as "soluble" if the solid dissolves completely, "partially soluble" if some dissolves, and "insoluble" if no dissolution is observed.

-

Test Solvents in Sequence:

-

Water: Test for baseline solubility.

-

5% NaOH Solution: If insoluble in water, test in NaOH. Solubility indicates an acidic functional group.[7]

-

5% NaHCO₃ Solution: If soluble in NaOH, test in sodium bicarbonate. NaHCO₃ is a weaker base and will only dissolve stronger acids like carboxylic acids (Class As).[6][7] Weaker acids like most phenols will not dissolve (Class Aw).

-

5% HCl Solution: Test to see if the compound has any basic functional groups (it does not, but this is part of a complete classification).

-

Organic Solvent (e.g., Ethanol): Test for solubility in a common organic solvent.

-

Protocol for pKa Determination by Potentiometric Titration

Causality: The pKa is the pH at which the acid is 50% ionized and 50% non-ionized.[8] This point can be precisely determined from the inflection point of a titration curve. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻] (at the half-equivalence point), the log term becomes zero, and thus pH = pKa.[9]

Methodology:

-

Preparation:

-

Accurately weigh a sample of the acid (e.g., 100 mg) and dissolve it in a suitable volume of deionized water (e.g., 50-100 mL). Gentle warming may be required to aid dissolution; cool to room temperature before proceeding.[9] If solubility in water is too low, a co-solvent like ethanol can be used, though this will yield an apparent pKa (pKa*).

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[9]

-

-

Titration:

-

Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Begin adding the NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each increment, allow the pH reading to stabilize and record the total volume of NaOH added and the corresponding pH.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape). This can be found by examining the first derivative of the plot (ΔpH/ΔV).

-

The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the pKa of the acid.

-

Conclusion

The define its fundamental chemical identity and are predictive of its behavior in both laboratory and biological systems. While published data for this specific molecule is sparse, its structural features as a substituted cinnamic acid allow for a robust prediction of its characteristics. It is expected to be a crystalline solid with poor aqueous solubility that increases significantly in alkaline conditions, and a pKa characteristic of a moderately strong organic acid. The experimental protocols detailed in this guide provide a clear and reliable framework for researchers to empirically determine its melting point, solubility profile, and pKa, thereby ensuring the quality and reproducibility of their scientific work. Accurate characterization is the non-negotiable foundation upon which successful research and development are built.

References

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan University. Available at: [Link]

-

3-(4-Fluoro-3-methoxyphenyl)acrylic acid, 98%NLT. (n.d.). Hairui Chemical. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq. Available at: [Link]

-

Experiment 2: Solubility. (n.d.). Bellevue College. Available at: [Link]

-

Desamero, R. Z., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ACS Publications. Available at: [Link]

-

Al-Abbasi, I. (n.d.). Determination of melting and boiling points. University of Al-Ameed. Available at: [Link]

-

Ren, H., et al. (2011). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Asian Journal of Chemistry. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). West Virginia University. Available at: [Link]

-

Desamero, R. Z., et al. (2018). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. Available at: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq. Available at: [Link]

-

Determination of the melting point. (n.d.). University of Al-Ma'aqal. Available at: [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). University of Pennsylvania. Available at: [Link]

-

Experiment name / Determination of melting point. (n.d.). Al-Mustaqbal University College. Available at: [Link]

-

Wang, X., et al. (2010). Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. R Discovery. Available at: [Link]

-

Sarmini, K., & Kenndler, E. (1999). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

Sources

- 1. 3-(4-Fluoro-3-methoxyphenyl)acrylic acid_630424-79-2_해서 화공 [hairuichem.com]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. ursinus.edu [ursinus.edu]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.williams.edu [web.williams.edu]

Introduction: Unveiling the Potential of a Novel Acrylic Acid Derivative

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(4-Fluoro-3-methoxyphenyl)acrylic Acid

3-(4-Fluoro-3-methoxyphenyl)acrylic acid is a small molecule with a chemical structure that suggests a rich potential for biological activity. The presence of a fluoro group can enhance metabolic stability and binding affinity to target proteins, while the methoxy-phenyl and acrylic acid moieties are features found in numerous compounds with established pharmacological properties.[1][2] This guide provides a comprehensive framework for the in vitro investigation of this compound, drawing upon established methodologies and insights from studies on structurally related molecules. Our objective is to equip researchers with the necessary protocols and theoretical grounding to thoroughly characterize the biological profile of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid.

The acrylic acid scaffold is a versatile template for the design of novel therapeutic agents, with derivatives exhibiting a wide range of activities, including anti-inflammatory and antimicrobial effects.[3][4] The strategic placement of fluoro and methoxy substituents on the phenyl ring is a common approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide will therefore focus on three primary areas of investigation: anticancer, anti-inflammatory, and antimicrobial activities.

Part 1: Investigating the Anticancer Potential

The structural similarity of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid to known anticancer agents, particularly those that interfere with microtubule dynamics, provides a strong rationale for evaluating its cytotoxic and antimitotic properties. For instance, fluorinated β-lactams have been shown to exhibit potent activity against breast cancer cells by targeting the colchicine-binding site of tubulin.[5]

Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, U-87 for glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare a series of dilutions of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Illustrative Data Presentation

| Cell Line | IC50 (µM) of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid |

| MCF-7 (Breast) | To be determined |

| U-87 (Glioblastoma) | To be determined |

| A549 (Lung) | To be determined |

| PC-3 (Prostate) | To be determined |

Mechanism of Action: Tubulin Polymerization Inhibition

Given that related compounds interfere with microtubule dynamics, it is crucial to investigate whether 3-(4-Fluoro-3-methoxyphenyl)acrylic acid inhibits tubulin polymerization.[5][7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

-

Assay Setup: In a 96-well plate, mix the purified tubulin with a polymerization buffer containing GTP.

-

Compound Addition: Add varying concentrations of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance against time and calculate the percentage of inhibition of tubulin polymerization for each compound concentration.

Workflow for Anticancer Activity Assessment

Caption: Simplified signaling pathway of LPS-induced inflammation.

Part 3: Assessing the Antimicrobial Efficacy

The presence of a fluoro-substituted phenyl ring in acrylic acid derivatives has been associated with antimicrobial activity. [3]Therefore, it is important to screen 3-(4-Fluoro-3-methoxyphenyl)acrylic acid against a panel of pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Microorganism Panel: Select a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). [8][9]2. Compound Dilution: Prepare a two-fold serial dilution of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Illustrative Data Presentation

| Microorganism | MIC (µg/mL) of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid |

| Staphylococcus aureus | To be determined |

| Escherichia coli | To be determined |

| Pseudomonas aeruginosa | To be determined |

| Candida albicans | To be determined |

Conclusion: A Roadmap for Discovery

This technical guide provides a comprehensive and scientifically grounded framework for the in vitro biological evaluation of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid. By systematically investigating its potential anticancer, anti-inflammatory, and antimicrobial activities, researchers can elucidate the pharmacological profile of this novel compound. The detailed protocols and illustrative data presentation formats are designed to facilitate the design and execution of these critical experiments. The insights gained from these studies will be instrumental in determining the therapeutic potential of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid and guiding future drug development efforts.

References

- In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. (2010). [No source provided]

-

Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. (2006). PubMed. [Link]

- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [No source provided]

-

Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009). PubMed. [Link]

-

Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]

-

Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. (2016). Beilstein Journals. [Link]

-

Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024). Arabian Journal of Chemistry. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]

-

Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. (2007). PubMed. [Link]

-

ANTIMICROBIAL ACTIVITY of (E)-3-(4-SULFAMOYLPHENYLCARBAMOYL) ACRYLIC ACID DERIVATIVES. (2023). DergiPark. [Link]

-

Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synt. (2022). Semantic Scholar. [Link]

-

Polymers showing intrinsic antimicrobial activity. QMRO. [Link]

- Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. [No source provided]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed. [Link]

-

Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of New Madecassic Acid Derivatives Targeting ERK Cascade Signaling. (2018). Frontiers. [Link]

-

Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (2010). PubMed. [Link]

-

Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. PMC. [Link]

-

Bactericidal Activities of Copolymers Incorporating Formylphenyl Motif for Targeting Surface Proteins. PMC. [Link]

-

Synthesis, characterization and antimicrobial activity of novel acrylic materials. JOCPR. [Link]

-

Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. PubMed. [Link]

-

Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2025). MDPI. [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

-

Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (1997). PubMed. [Link]

Sources

- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Bactericidal Activities of Copolymers Incorporating Formylphenyl Motif for Targeting Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(4-Fluoro-3-methoxyphenyl)acrylic Acid Derivatives

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 3-(4-fluoro-3-methoxyphenyl)acrylic acid derivatives, a chemical class with significant therapeutic potential analogous to cinnamic and ferulic acids. Effective drug development hinges on a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A poor pharmacokinetic profile is a leading cause of late-stage clinical trial failure. This document offers researchers, scientists, and drug development professionals a detailed roadmap, integrating foundational principles with actionable, step-by-step experimental protocols. We delve into the rationale behind assay selection, from initial physicochemical characterization to definitive in vitro ADME assays and the bioanalytical methods that underpin them. The guide emphasizes the creation of a self-validating data package to de-risk candidates and empower data-driven decisions in lead optimization.

Introduction: The Imperative for Early ADME Profiling

The 3-(4-fluoro-3-methoxyphenyl)acrylic acid scaffold is a promising pharmacophore. As a derivative of cinnamic acid, it belongs to a class of compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The strategic inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group presents a potential site for metabolic transformation, influencing clearance and duration of action[2][3].

However, biological activity alone is insufficient for therapeutic success. The journey of a drug molecule from administration to its target site and eventual elimination from the body is governed by its pharmacokinetic properties. Early and systematic ADME profiling is therefore not a perfunctory screening step but a cornerstone of modern drug discovery. It allows for the early identification of liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDIs), guiding medicinal chemistry efforts to optimize molecular properties for a superior clinical profile[4][5].

This guide outlines a logical, tiered approach to building a robust pharmacokinetic profile for this specific class of derivatives.

Foundational Physicochemical Characterization

Before assessing biological interactions, a molecule's fundamental physical and chemical properties must be quantified. These properties are the primary determinants of a drug's behavior in the complex physiological environment and are critical for interpreting subsequent ADME data.

-

Aqueous Solubility: A compound must be in solution to be absorbed[6]. Poor solubility is a major hurdle for oral bioavailability.

-

Kinetic Solubility: Measures the solubility of a pre-dissolved solid upon precipitation. It is a high-throughput assay useful for early discovery.

-

Thermodynamic Solubility: Represents the true equilibrium solubility and is considered the gold standard, though more time-intensive.

-

-

Lipophilicity (LogD/LogP): This parameter describes the partitioning of a compound between an aqueous and an organic phase, predicting its ability to cross biological membranes. It is a key factor influencing absorption, distribution, and metabolism. LogD (measured at a specific pH, typically 7.4) is more physiologically relevant than LogP[4].

-

Chemical Stability: Assesses the compound's stability in various pH buffers and relevant biological matrices to ensure that degradation is not mistaken for metabolism in subsequent assays.

| Parameter | Method | Typical Output | Rationale for Profiling |

| Kinetic Solubility | Nephelometry or UV-Vis Spectroscopy | µg/mL or µM | High-throughput assessment of solubility for initial ranking of compounds. |

| Lipophilicity | Shake-flask or HPLC-based | LogD at pH 7.4 | Predicts membrane permeability and potential for non-specific binding. |

| Plasma Stability | Incubation in Plasma (Human, Rat) | % Parent Remaining | Differentiates metabolic degradation from chemical instability in blood.[7] |

The Core In Vitro ADME Assay Cascade

The following diagram illustrates the logical flow of experiments in building a comprehensive in vitro ADME profile.

Caption: High-level workflow for pharmacokinetic profiling.

Absorption: Assessing Membrane Permeability

For orally administered drugs, crossing the intestinal epithelium is the first step to entering systemic circulation. We utilize models that predict this process.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It is an excellent first-pass screen for permeability[7].

-

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This model is the industry standard for predicting intestinal drug absorption, as it can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp)[4][7].

Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be metabolized or excreted[4]. High plasma protein binding can limit efficacy and reduce clearance.

-

Principle: Equilibrium dialysis is the gold standard method. The test compound is added to plasma in one chamber, separated by a semi-permeable membrane from a buffer-filled chamber. At equilibrium, the concentration of free drug will be equal on both sides, allowing for calculation of the bound and unbound fractions.

Metabolism: Stability and Pathway Identification

Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion. For 3-(4-fluoro-3-methoxyphenyl)acrylic acid derivatives, understanding metabolic fate is critical. The methoxy group is a known "metabolic soft spot," often targeted for O-demethylation by cytochrome P450 (CYP) enzymes[2][8][9].

-

Microsomal Stability Assay: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. This assay is a robust, high-throughput method to determine a compound's intrinsic clearance rate via Phase I metabolism[7][10].

-

Hepatocyte Stability Assay: Primary hepatocytes contain both Phase I and Phase II (conjugation) enzymes. This assay provides a more complete picture of a compound's overall hepatic clearance and can be used to identify both Phase I and Phase II metabolites[7].

-

CYP450 Inhibition Assay: This assay determines if a new chemical entity can inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition can lead to significant drug-drug interactions (DDIs) where the co-administration of one drug causes the plasma levels of another to rise to toxic levels[10].

The primary metabolic pathways for this chemical class are predicted to be O-demethylation and aromatic hydroxylation, catalyzed by CYP enzymes.

Caption: Predicted primary metabolic pathways.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in experimental science is achieved through meticulous protocol design that includes appropriate controls and validation steps.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the rate at which a compound is metabolized by Phase I enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

-

Test Compound Stock Solution (10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

-

Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

-

Ice-cold Acetonitrile (ACN) with internal standard (for quenching)

-

96-well incubation plates and analytical plates

-

LC-MS/MS System

Methodology:

-

Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

-

Incubation Plate Setup:

-

Add phosphate buffer to all wells.

-

Add test compound and control compounds to their respective wells to achieve a final concentration of 1 µM.

-

Negative Control: For each compound, prepare wells without the NADPH regenerating system to control for non-enzymatic degradation.

-

-

Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls).

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing 3 volumes of ice-cold ACN with an internal standard. The ACN immediately stops the enzymatic reaction.

-

Sample Processing: Seal the analytical plate, vortex for 5 minutes, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

Data Analysis:

-

Plot the natural log of the % parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])

Protocol: Bioanalytical Quantification via LC-MS/MS

Accurate quantification of the parent compound in biological matrices is the foundation of all PK studies. A validated LC-MS/MS method is essential.[11][12][13]

Objective: To develop a sensitive and specific method for quantifying a 3-(4-fluoro-3-methoxyphenyl)acrylic acid derivative in a microsomal matrix.

Instrumentation:

-

HPLC System: Quaternary pump, autosampler (e.g., AZURA Analytical System)[11].

-

Column: C18 reverse-phase column (e.g., Eurospher II 100-3 C18)[11].

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

Typical Method Parameters:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A time-programmed gradient from high aqueous to high organic to elute the compound.

-

Flow Rate: 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the acrylic acid moiety.

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The transition from the parent ion (Q1) to a specific product ion (Q3) is monitored.

Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines.

Integration and Outlook Towards In Vivo Studies

The data generated from this in vitro cascade provides a powerful predictive tool.

| In Vitro Parameter | Implication for In Vivo PK | Desired Profile for an Oral Drug |

| High Permeability (Caco-2) | Predicts good oral absorption. | Papp (A→B) > 10 x 10⁻⁶ cm/s |

| Low Efflux Ratio (Caco-2) | Suggests the compound is not a substrate for efflux transporters like P-gp. | Efflux Ratio < 2 |

| Low Plasma Protein Binding | Higher free fraction available for therapeutic effect and clearance. | % Unbound > 1% |

| High Metabolic Stability (t½) | Predicts lower clearance and longer half-life in vivo. | t½ > 30 minutes in HLM |

| Low CYP Inhibition (IC50) | Low risk of causing drug-drug interactions. | IC50 > 10 µM |

A compound with high permeability, low efflux, high metabolic stability, and low CYP inhibition is an attractive candidate to advance into in vivo pharmacokinetic studies in animal models, such as rats[14][15][16]. Data from these in vivo studies (e.g., clearance, bioavailability) can then be used to establish an in vitro-in vivo correlation (IVIVC), which refines the predictive power of the entire screening cascade for future compounds[17].

Conclusion

The pharmacokinetic profiling of 3-(4-fluoro-3-methoxyphenyl)acrylic acid derivatives is a multi-faceted but essential undertaking in the pursuit of a viable clinical candidate. By employing a systematic and logical progression of assays, from fundamental physicochemical assessments to detailed in vitro ADME studies, researchers can build a comprehensive data package. This guide provides the strategic framework and validated protocols necessary to characterize the ADME properties of this promising chemical class, enabling the early selection of compounds with the highest probability of success and guiding the optimization of those with identified liabilities. This rigorous, data-first approach ultimately minimizes risk and accelerates the delivery of novel therapeutics to patients.

References

- Title: Determination and quantification of acrylic acid derivatives. Source: KNAUER Wissenschaftliche Geräte GmbH.

-

Title: Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N 9 -Cinnamic Acid. Source: MDPI. URL: [Link]

-

Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Source: MDPI. URL: [Link]

-

Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Source: Taylor & Francis Online. URL: [Link]

-

Title: Pharmacokinetics and bioavailability of cinnamic acid in mice. Source: ResearchGate. URL: [Link]

-

Title: Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. Source: PubMed. URL: [Link]

-

Title: The role of the methoxy group in approved drugs. Source: ResearchGate. URL: [Link]

-

Title: Extraction and quantification of acrylic acid from acrylamidase- catalyzed reaction produced by Bacillus tequilensis. Source: Journal of Applied Biology and Biotechnology. URL: [Link]

-

Title: Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Source: Lume - UFRGS. URL: [Link]

-

Title: UPLC-MS/MS method for the determination of acrylic acid in tap water. Source: ResearchGate. URL: [Link]

-

Title: In Vitro ADME Assays. Source: Alera Labs. URL: [Link]

-

Title: In Vitro ADME. Source: Selvita. URL: [Link]

-

Title: In vitro ADME drug discovery services. Source: Symeres. URL: [Link]

-

Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Source: Semantic Scholar. URL: [Link]

-

Title: Cinnamic Acid Derivatives and Their Biological Efficacy. Source: PMC. URL: [Link]

-

Title: Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Source: Arabian Journal of Chemistry. URL: [Link]

-

Title: In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Source: PMC. URL: [Link]

-

Title: Drug metabolism in drug discovery and development. Source: ResearchGate. URL: [Link]

-

Title: Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Source: PubMed. URL: [Link]

-

Title: Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Source: PubMed. URL: [Link]

-

Title: Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Source: PMC. URL: [Link]

-

Title: Pharmacokinetic Strategies in Deciphering Atypical Drug Absorption Profiles. Source: American Association of Pharmaceutical Scientists. URL: [Link]

-

Title: The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Source: RTI International. URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source: MDPI. URL: [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. selvita.com [selvita.com]

- 5. researchgate.net [researchgate.net]

- 6. lume.ufrgs.br [lume.ufrgs.br]

- 7. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. symeres.com [symeres.com]

- 11. lcms.cz [lcms.cz]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N9-Cinnamic Acid | MDPI [mdpi.com]

- 15. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration | RTI [rti.org]

A Comprehensive Technical Guide to Determining the Receptor Binding Affinity of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid

Abstract

In the landscape of modern drug discovery, a thorough understanding of the interactions between a small molecule and its biological targets is paramount. This guide provides a comprehensive, in-depth framework for elucidating the receptor binding affinity of the novel compound, 3-(4-Fluoro-3-methoxyphenyl)acrylic acid. As direct binding data for this specific molecule is not yet publicly available, this document serves as a strategic whitepaper, outlining a robust, multi-faceted approach for its characterization. We will delve into the rationale for target selection based on the compound's structural motifs, present detailed protocols for both in vitro binding assays and in silico computational modeling, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of new chemical entities.

Introduction: The Significance of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid

3-(4-Fluoro-3-methoxyphenyl)acrylic acid belongs to the class of phenylacrylic acids, which are structurally related to cinnamic acid and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anti-diabetic properties[1][2][3][4]. The specific substitutions on the phenyl ring—a fluoro group at position 4 and a methoxy group at position 3—are anticipated to modulate the compound's electronic and steric properties, potentially influencing its receptor binding profile and biological activity.

The determination of a compound's receptor binding affinity, often expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), is a critical step in drug development.[5][6] It provides a quantitative measure of the strength of the interaction between a ligand and its receptor, which is fundamental to understanding its potency and selectivity.[5] This guide outlines a systematic approach to unravel the receptor binding characteristics of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid, thereby providing a foundation for its further development as a potential therapeutic agent.

Target Identification: An Evidence-Based Approach

Given the absence of direct binding data, a logical first step is to identify potential receptor targets based on the known activities of structurally similar compounds. Cinnamic acid derivatives have been shown to interact with a variety of protein targets.[1][7]

Table 1: Potential Receptor Classes for 3-(4-Fluoro-3-methoxyphenyl)acrylic acid

| Receptor Class | Specific Examples | Rationale Based on Structural Analogs |

| Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) | Many acrylic acid derivatives exhibit anti-inflammatory activity by inhibiting these enzymes.[8][9] |

| Nuclear Receptors | Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs), Peroxisome Proliferator-Activated Receptors (PPARs) | Some phenylacetic acids and related compounds can modulate the activity of these transcription factors.[10][11][12] |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Prostanoid Receptors | The phenyl-ethylamine scaffold, which has some resemblance to the core of our compound, is a common feature in GPCR ligands.[13][14][15] |

Based on this analysis, a primary screening panel should include representatives from each of these classes to cast a wide net for potential interactions.

In Vitro Binding Assays: The Gold Standard

Direct measurement of binding affinity is most reliably achieved through in vitro binding assays. Radioligand binding assays remain a robust and highly sensitive method for quantifying ligand-receptor interactions.[5][16]

Radioligand Competition Binding Assay

This technique measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The output is typically an IC50 value, which can be converted to a Ki value.[17]

-

Receptor Preparation:

-

Prepare cell membranes from tissues or cultured cells known to express the target receptor.[18][19]

-

Homogenize the cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[18]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend.[20]

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[18]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor preparation, radioligand (at a concentration close to its Kd), and assay buffer.[20]

-

Non-specific Binding (NSB) Wells: Add receptor preparation, radioligand, and a high concentration of a known, unlabeled ligand for the receptor to saturate the specific binding sites.[19]

-

Competition Wells: Add receptor preparation, radioligand, and varying concentrations of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid.[17][18]

-

-

Incubation:

-

Separation of Bound and Free Radioligand:

-

Detection and Data Analysis:

-

Dry the filters and add scintillation fluid.[19]

-

Measure the radioactivity on the filters using a scintillation counter.[18]

-

Calculate specific binding by subtracting the non-specific binding from the total binding.[20]

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Caption: Workflow for a radioligand competition binding assay.

Fluorescence Polarization (FP) Assay

For certain targets, a fluorescence polarization (FP) assay can be a valuable, non-radioactive alternative.[21] This method relies on the principle that a small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger receptor protein, its tumbling slows, and the polarization of its fluorescence increases.[21] A competition assay can be established where the test compound displaces the fluorescent tracer, leading to a decrease in polarization.[22]

-

Assay Development:

-

Select or synthesize a suitable fluorescent tracer with high affinity for the target receptor. The choice of fluorophore is critical.[21]

-

Optimize assay conditions such as buffer composition, pH, and temperature.[21]

-

Determine the optimal concentrations of the tracer and receptor to achieve a sufficient signal window (the difference in polarization between bound and free tracer).[22][23]

-

-

Assay Procedure (384-well plate format):

-

Add the optimized concentration of the receptor to all wells.

-

Add varying concentrations of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid.

-

Add the optimized concentration of the fluorescent tracer.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[21]

-

Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration.

-

Fit the data to determine the IC50 value.

-

Caption: Principle of Fluorescence Polarization Assay.

In Silico Approach: Molecular Docking

Computational methods, particularly molecular docking, can provide valuable insights into the potential binding modes and affinities of a ligand to its receptor.[24][25] This approach is especially useful for prioritizing targets and designing further experiments.[25] Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[26][27]

-

Target and Ligand Preparation:

-

Obtain the 3D structure of the target receptor from a protein database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built.

-

Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Use a docking program (e.g., AutoDock, GOLD, FlexX) to sample a wide range of ligand conformations and orientations within the binding site.[25][26][27]

-

The program will use a scoring function to estimate the binding affinity for each pose.[27]

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify plausible binding modes.

-

Examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the receptor.[26]

-

The docking score can be used as a qualitative estimate of binding affinity to rank potential targets.

-

Caption: A generalized workflow for molecular docking studies.

Data Integration and Path Forward

The data generated from these complementary approaches will provide a comprehensive picture of the receptor binding profile of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid.

Table 2: Interpreting Potential Outcomes

| Scenario | In Vitro Assay Results | In Silico Docking Results | Interpretation and Next Steps |

| High-Affinity Hit | Low Ki value for a specific receptor. | Favorable docking score and plausible binding mode for the same receptor. | Confirms a direct interaction. Proceed to cell-based functional assays to determine if the compound is an agonist or antagonist. |

| Moderate Affinity | Moderate Ki value. | Moderate docking score. | The compound may be a useful starting point for lead optimization to improve affinity. |

| No Significant Binding | High Ki values across the panel. | Poor docking scores. | The compound may have a different mechanism of action (e.g., covalent modification) or may require metabolic activation. |

| Conflicting Results | Binding observed. | No favorable docking. | The binding may be allosteric, or the receptor may undergo a conformational change not captured by the rigid docking model. Consider more advanced computational techniques like induced-fit docking or molecular dynamics.[26] |

Conclusion

The characterization of a novel compound's receptor binding affinity is a cornerstone of early-stage drug discovery. While no direct data currently exists for 3-(4-Fluoro-3-methoxyphenyl)acrylic acid, this guide provides a scientifically rigorous and logical pathway for its comprehensive evaluation. By combining the strengths of established in vitro techniques like radioligand and fluorescence polarization binding assays with the predictive power of in silico molecular docking, researchers can efficiently identify and characterize the molecular targets of this promising compound. The insights gained from this proposed research strategy will be invaluable in guiding its future development and unlocking its therapeutic potential.

References

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.

- Evaluating Receptor Binding Affinity: Applic

- Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023, December 22).

- Radioligand Binding Assay. Gifford Bioscience.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys

- Radioligand binding assays. Bio-protocol.

- Binding Affinity. Malvern Panalytical.

- Application Notes and Protocols for Radioligand Binding Assays for Barbitur

- What is the best model for determining chemical and receptor binding mechanism? (2023, February 16).

- Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes.

- Molecular Docking: A Structure-Based Drug Designing Approach. (2017, May 15). JSciMed Central.

- Establishing and optimizing a fluorescence polariz

- Molecular Docking: A powerful approach for structure-based drug discovery. PMC.

- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complic

- Identification of a New RXRα Antagonist Targeting the Coregulator-Binding Site. (2014, May 14). ACS Medicinal Chemistry Letters.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020, August 9). R Discovery.

- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014, July 7). MDPI.

- Pharmacological Potential of Cinnamic Acid and Deriv

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.

- Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. (2006, December 1). PubMed.

- Pharmacological targeting of G protein-coupled receptor heteromers. PMC.

- Phenylacetate synergizes with retinoic acid in inducing the differentiation of human neuroblastoma cells. PubMed.

- BindingDB BDBM50341142 (E)-3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid. BindingDB.

- Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Wiley Online Library.

- Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)

- Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle prepar

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 7. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BindingDB BDBM50341142 (E)-3-(4-Hydroxy-3,5-dimethoxy-phenyl)-acrylic acid::3-(3,4,5-trimethoxyphenyl)acrylic acid::3-(4-hydroxy-3,5-dimethoxyphenyl)-(E)-2-propenoic acid::3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid::CHEMBL109341::SINAPINATE::Sinapic acid [bindingdb.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phenylacetate synergizes with retinoic acid in inducing the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 13. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 22. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 24. researchgate.net [researchgate.net]

- 25. microbenotes.com [microbenotes.com]

- 26. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 27. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 3-(4-Fluoro-3-methoxyphenyl)acrylic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described protocol is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in bulk drug substance or during formulation development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, offering excellent peak symmetry, resolution, and sensitivity with UV detection.

Introduction and Scientific Rationale

3-(4-Fluoro-3-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in pharmaceutical development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and, ultimately, patient safety.

The development of a stability-indicating HPLC method is paramount. Such a method must be able to resolve the main analyte peak from any potential degradation products or process-related impurities. The molecular structure of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid, featuring a phenyl ring, an acrylic acid moiety, and halogen/ether substitutions, dictates its chromatographic behavior. The acidic nature of the carboxylic group (estimated pKa ~4.5) necessitates a mobile phase with a pH below its pKa to ensure the molecule is in its neutral, un-ionized form, thereby promoting retention on a non-polar C18 stationary phase. The aromatic system provides a strong chromophore, making UV detection a suitable and sensitive choice.

This document provides a comprehensive guide through the logical steps of method development, optimization, and full validation.

Materials and Reagents

-

Analyte: 3-(4-Fluoro-3-methoxyphenyl)acrylic acid reference standard (>99.5% purity)

-

HPLC Grade Acetonitrile (ACN)

-

HPLC Grade Methanol (MeOH)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) , ACS Grade

-

Orthophosphoric Acid (H₃PO₄) , 85%

-

Purified Water: HPLC grade, 18.2 MΩ·cm resistivity

Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Chromatographic Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing)

-

Data Acquisition Software: Empower™ 3, Chromeleon™, or equivalent.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.02 M KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-12.1 min: 70% to 30% B; 12.1-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 278 nm |

| Run Time | 15 minutes |

Rationale for Condition Selection:

-

Mobile Phase pH: A pH of 3.0 is well below the analyte's pKa, ensuring protonation and maximizing retention and peak shape.

-

Column: A C18 column provides the necessary hydrophobicity for retaining the analyte.

-

Gradient Elution: The gradient program was developed to ensure elution of the main peak with a good retention time and to separate it from potential, more hydrophobic degradation products.

-

Detection Wavelength: The wavelength of 278 nm was selected based on the UV absorbance maximum (λmax) of the analyte, providing optimal sensitivity.

Experimental Protocols

Protocol: Preparation of Solutions

-

Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0):

-

Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of purified water.

-

Mix thoroughly until fully dissolved.

-

Adjust the pH to 3.0 ± 0.05 by adding 85% orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

-

Filter the buffer through a 0.45 µm nylon membrane filter before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with methanol and mix well.

-

-

Working Standard Solutions (for Linearity):

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase initial composition (30:70 ACN:Buffer).

-

Workflow for HPLC Method Development

The development process follows a logical sequence to establish the optimal chromatographic conditions.

Caption: Logical workflow for HPLC method development.

Method Validation Protocol

The finalized method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

-

-

Acceptance Criteria:

Parameter Acceptance Limit Rationale Tailing Factor (T) ≤ 2.0 Ensures peak symmetry. Theoretical Plates (N) > 2000 Indicates column efficiency. %RSD of Peak Area ≤ 2.0% Demonstrates injection precision. %RSD of Retention Time ≤ 1.0% Ensures retention time reproducibility.

Specificity (Forced Degradation)

Specificity is demonstrated by resolving the main analyte peak from potential degradation products.

-

Procedure:

-

Expose the analyte solution (e.g., 100 µg/mL) to stress conditions:

-

Acidic: 0.1 M HCl at 60 °C for 2 hours.

-

Basic: 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 4 hours.

-

Thermal: Dry heat at 80 °C for 24 hours.

-

Photolytic: UV light (254 nm) for 24 hours.

-

-

Neutralize the acidic and basic samples before injection.

-

Analyze the stressed samples alongside an unstressed control.

-

-

Acceptance Criteria: The method is considered stability-indicating if the analyte peak is resolved from all degradation peaks (Resolution > 2.0) and there is no interference at the analyte's retention time in the blank.

Linearity and Range

-

Procedure:

-

Prepare at least five concentrations of the analyte across the expected range (e.g., 1-100 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of mean peak area versus concentration.

-

-

Acceptance Criteria:

-

Correlation Coefficient (r²): ≥ 0.999

-

Y-intercept: Should be close to zero.

-

Accuracy (% Recovery)

-

Procedure:

-

Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each level in triplicate.

-

Calculate the percentage recovery.

-

-

Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision

-

Repeatability (Intra-day Precision):

-

Procedure: Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

Acceptance Criteria: %RSD ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: %RSD ≤ 2.0%, and the overall %RSD for both sets of data should be within acceptable limits.

-

Robustness

-

Procedure: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results (e.g., system suitability).

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.1 units)

-

-

Acceptance Criteria: The system suitability parameters must still meet their acceptance criteria, demonstrating the method's reliability during normal use.

Decision Tree for Method Optimization

During development, a systematic approach is required to troubleshoot issues like poor peak shape or resolution.

Caption: Decision tree for chromatographic troubleshooting.

Conclusion

The RP-HPLC method described herein is specific, accurate, precise, and robust for the quantification of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid. The validation results confirm its suitability for routine quality control analysis and stability studies in a pharmaceutical setting. Adherence to this protocol will ensure reliable and consistent data, supporting drug development and manufacturing processes.

References

how to dissolve 3-(4-Fluoro-3-methoxyphenyl)acrylic acid for cell culture assays

Application Note: Preparation of 3-(4-Fluoro-3-methoxyphenyl)acrylic Acid for In Vitro Cell Culture Assays

Executive Summary & Compound Profile

3-(4-Fluoro-3-methoxyphenyl)acrylic acid (also known as 4-Fluoro-3-methoxycinnamic acid) is a highly specific fluorinated derivative of cinnamic acid utilized in advanced in vitro pharmacological assays. Due to its hydrophobic aromatic ring and acrylic acid moiety, the compound exhibits poor aqueous solubility but is highly soluble in aprotic organic solvents. This application note provides a validated, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for formulating stable master stocks and working solutions without compromising cellular integrity.

| Property | Value |

| Chemical Name | 3-(4-Fluoro-3-methoxyphenyl)acrylic acid |

| CAS Number | 630424-79-2[1] |

| Molecular Weight | 196.18 g/mol [1] |

| Linear Formula | C10H9FO3[2] |

| Primary Solvents | Anhydrous DMSO, Ethanol |

Mechanistic Grounding & Solvent Selection

To ensure reproducible experimental outcomes, every reagent and material choice in this protocol is grounded in physical chemistry and cell biology:

-

Solvation Mechanics: The crystalline lattice of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid is stabilized by intermolecular hydrogen bonding between the carboxylic acid groups and pi-pi stacking of the aromatic rings. Dimethyl sulfoxide (DMSO) is the optimal primary solvent because its highly polar, aprotic nature effectively disrupts these interactions without donating protons, ensuring complete molecular dispersion.

-

Filter Compatibility: Standard Polyethersulfone (PES) or Cellulose Acetate (CA) membranes are structurally compromised by 100% DMSO, leading to the leaching of toxic polymers into the stock solution. Therefore, Polytetrafluoroethylene (PTFE) or Nylon filters are mechanistically required for sterilization.

-

Cellular Toxicity Thresholds: DMSO is an amphiphilic molecule that can alter cell membrane fluidity and induce osmotic stress. To prevent solvent-induced phenotypic artifacts, the final concentration of DMSO in the cell culture media must be maintained strictly below 0.1% to 0.5% (v/v), as established by [3].

Quantitative Data: Stock Solution Preparation

To ensure accuracy, calculate the required mass based on the compound's exact molecular weight (196.18 g/mol ). The table below summarizes the mass required to achieve standard master stock concentrations.

| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |

| 10 mM | 1.96 mg | 9.81 mg | 19.62 mg |

| 50 mM | 9.81 mg | 49.05 mg | 98.09 mg |

| 100 mM | 19.62 mg | 98.09 mg | 196.18 mg |

Experimental Protocol: Step-by-Step Methodology

Phase 1: Master Stock Preparation

-

Equilibration: Allow the vial of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid and the anhydrous DMSO to equilibrate to room temperature in a desiccator. This prevents atmospheric moisture condensation, which can cause premature precipitation over long-term storage, a critical step highlighted by [4].

-

Weighing: Using an analytical balance, accurately weigh the desired mass of the compound (e.g., 19.62 mg for a 100 mM, 1 mL stock) into a sterile, light-blocking glass vial[5].

-

Dissolution: Add the corresponding volume of anhydrous DMSO. Vortex the solution for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes until no particulate matter remains[3].

Phase 2: Sterilization 4. Filtration: Draw the 100 mM stock solution into a solvent-resistant glass or high-density polypropylene syringe. Attach a 0.22 µm PTFE syringe filter. 5. Extrusion: Gently filter the solution into a sterile, pre-labeled amber glass vial.

Phase 3: Aliquoting and Storage 6. Aliquoting: Divide the sterilized master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, Teflon-lined screw-cap vials to prevent solvent evaporation[4]. 7. Storage: Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which degrade the compound and induce crystallization.

Phase 4: Working Solution Preparation 8. Dilution: On the day of the assay, thaw one aliquot at room temperature. Perform a serial dilution directly into pre-warmed complete cell culture media. 9. Vortexing: Immediately vortex the media to ensure rapid dispersion of the hydrophobic compound before it can form micro-aggregates in the aqueous environment.

Quality Control: A Self-Validating System